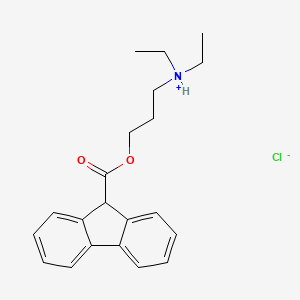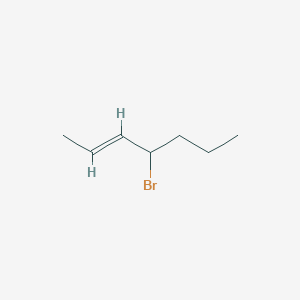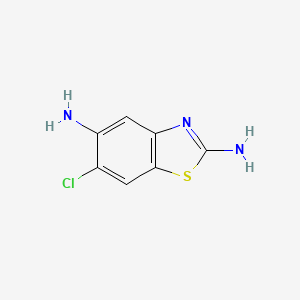
6-Methoxy-2-nitronaphtho(2,1-b)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-nitronaphtho(2,1-b)furan is a chemical compound with the molecular formula C13H9NO4. It is a derivative of naphthofuran, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the naphtho(2,1-b)furan ring system. This compound is known for its significant biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-nitronaphtho(2,1-b)furan can be achieved through several methods. One common approach involves the nitration of 6-methoxynaphtho(2,1-b)furan using a nitrating agent such as nitric acid (HNO3) in the presence of acetic acid (AcOH). The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position .
Another method involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). This approach avoids the use of expensive catalysts and provides a wide range of novel naphtho(2,1-b)furans in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-nitronaphtho(2,1-b)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-2-nitronaphtho(2,1-b)furan has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its mutagenic and genotoxic properties, making it a valuable tool in genetic research.
Medicine: Investigated for its potential antimicrobial, antituberculous, and antiparasitic activities.
Industry: Utilized in the development of novel materials and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 6-Methoxy-2-nitronaphtho(2,1-b)furan involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent mutations. The nitro group is actively reduced by endogenous nitroreductases, resulting in the generation of reactive intermediates that can cause DNA damage. This compound is known to induce mutations through base pair substitutions and deletions, particularly in the caecum and small intestine .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Exhibits similar biological activities and is used in the dearomatization of the furan ring.
7-Methoxy-2-nitronaphtho(2,1-b)furan: Known for its strong mutagenic properties and studied for its genotoxic effects.
2-Nitroanthrafuran: Investigated for its mutagenic activities in bacterial tests
Uniqueness
6-Methoxy-2-nitronaphtho(2,1-b)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its strong mutagenic activity and ability to form DNA adducts make it a valuable compound in genetic and mutagenesis research .
Properties
| 101931-47-9 | |
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
6-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-4-2-3-8-9(11)5-6-12-10(8)7-13(18-12)14(15)16/h2-7H,1H3 |
InChI Key |
RTXLIXBBJFJDMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)

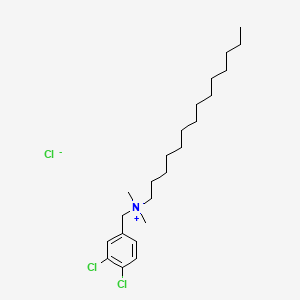
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

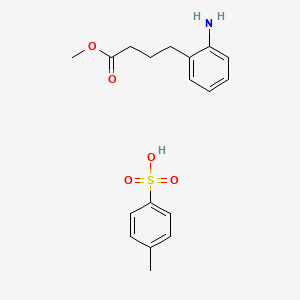

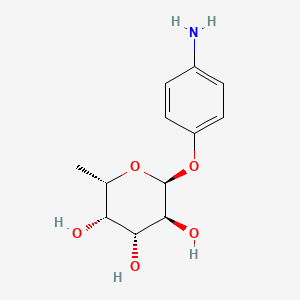
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
